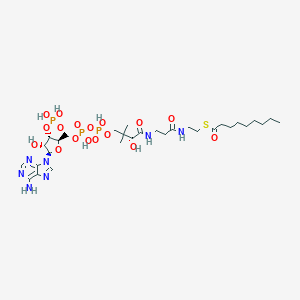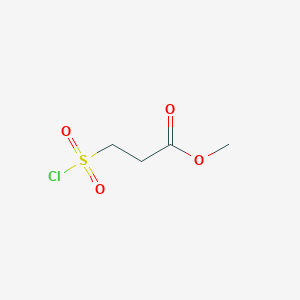
Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-
Vue d'ensemble
Description
The compound "Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-" is a derivative of acetamide with a 4-chlorophenyl group and a hydroxyimino substituent. This class of compounds has been the subject of various studies due to their potential applications, including antiviral properties and possible use as pesticides .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents, followed by further functionalization. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was synthesized and characterized using NMR spectroscopy, ESI-MS, and X-ray crystallography . Similar synthetic routes could be inferred for the synthesis of other chlorophenyl acetamide derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of acetamide groups and substituted phenyl rings. The dihedral angles between the planes of the phenyl ring and the acetamide group vary, indicating non-planar structures . The presence of intramolecular hydrogen bonding, as well as intermolecular interactions, plays a significant role in the stabilization of the crystal structures .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the phenyl ring. The intramolecular hydrogen bonding and the potential for intermolecular interactions can affect the reactivity and the formation of dimers or chains in the crystal lattice .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl acetamide derivatives are influenced by their molecular structure. The presence of chlorine and other substituents affects the polarity, hydrogen bonding capability, and overall stability of the molecules. Vibrational spectroscopy studies, including Raman and Fourier transform infrared spectroscopy, have been used to characterize these compounds . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have also been investigated for some derivatives . Additionally, the optical properties, including solvatochromic effects, have been studied using UV-vis spectrophotometry .
Applications De Recherche Scientifique
Biological and Environmental Effects
A comprehensive review on the toxicology of acetamide and its derivatives highlights the continued commercial importance of these chemicals and the significant increase in knowledge regarding their biological effects over the years. The review covers individual chemicals, including acetamide, and discusses the varied biological responses to exposure, environmental toxicology, and the expanded dataset since the last review more than a decade ago (Kennedy, 2001).
Advanced Oxidation Processes (AOPs) for Degradation
Research on advanced oxidation processes (AOPs) for the treatment of contaminants in water has identified acetamide as a by-product of acetaminophen degradation. This study collected, organized, and summarized state-of-the-art studies on acetaminophen by-products, their biotoxicity, and proposed degradation pathways, where acetamide was frequently detected (Qutob et al., 2022).
Pharmacological Activities and Synthesis
Another area of research focuses on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives, exploring their potential as therapeutic candidates. This work emphasizes the importance of medicinal chemistry in designing and developing new pharmaceutical compounds, with phenoxy acetamide derivatives being studied for their chemical diversity and pharmacological potential (Al-Ostoot et al., 2021).
Analytical and Environmental Chemistry
The analytical chemistry, environmental occurrence, and fate of chiral emerging pollutants, including acetamide derivatives, highlight the importance of understanding individual stereoisomers' environmental impacts. This review discusses the differential toxicological effects of stereoisomers and their role as tracers of biochemical weathering, providing insight into the environmental fate of such chemicals (Wong, 2006).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxyiminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTQNIZSFRLFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937931 | |
| Record name | N-(4-Chlorophenyl)-2-(hydroxyimino)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)- | |
CAS RN |
17122-56-4 | |
| Record name | N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17122-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017122564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Chlorophenyl)-2-(hydroxyimino)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)








